molecular formula C14H23N3 B1629824 N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine CAS No. 915707-57-2

N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine

Cat. No.: B1629824
CAS No.: 915707-57-2
M. Wt: 233.35 g/mol
InChI Key: OEVIJYRNRIFBSO-UHFFFAOYSA-N
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Description

N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine is a chemical compound with the molecular formula C14H23N3 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine Derivatives:

    • A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives was developed using aromatic diamine, Meldrum's acid, and isocyanide, providing an alternative synthesis pathway for benzodiazepine derivatives. These compounds have applications in various biological activities (Shaabani et al., 2009).
  • Enantioselective Deprotonative Ring Contraction:

    • N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones underwent ring contraction to quinolone-2,4-diones with high enantioselectivity, offering an efficient route to a potentially useful drug scaffold (Antolak et al., 2014).

Biological and Pharmacological Activities

  • Palladacycles as Cytotoxic Agents and Cathepsin B Inhibitors:

    • Palladacycles containing benzodiazepine-like structures demonstrated in vitro cytotoxicity and inhibition of cathepsin B, an enzyme implicated in cancer-related events (Spencer et al., 2009).
  • Synthesis and Pharmacological Study of N-alkyl-1,5-benzodiazepine-2-ones:

    • A series of benzodiazepine derivatives were synthesized and evaluated, demonstrating significant antihypoxic, tranquilizing, and anticonvulsant activities in vivo (Gaponov et al., 2016).

Molecular and Neuronal Studies

  • Benzodiazepine Receptor in Central Nervous System:

    • Diazepam, a benzodiazepine, binds with high affinity to a specific receptor in the central nervous system. This receptor is exclusively localized in the synaptic membrane fraction, and its interaction is stereospecific (Mohler & Okada, 1977).
  • Molecular Substrate for Anxiety Attenuation:

    • Research on mice indicated that the anxiolytic effect of benzodiazepine drugs is mediated by alpha2 GABAA receptors in the limbic system, demonstrating the molecular and neuronal basis for benzodiazepine's anxiolytic action (Löw et al., 2000).

Analytical and Detection Techniques

  • GC-MS Confirmation of Benzodiazepine Metabolites:
    • A confirmatory method using gas chromatography-mass spectrometry (GC-MS) was described for detecting benzodiazepine metabolites in urine, highlighting its importance in analytical and forensic toxicology (Meatherall, 1994).

Safety and Hazards

N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

N-methyl-1-[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-15-12-13-6-3-4-7-14(13)17-9-5-8-16(2)10-11-17/h3-4,6-7,15H,5,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVIJYRNRIFBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1N2CCCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640326
Record name N-Methyl-1-[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-57-2
Record name 2-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915707-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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